(2-Bromocyclopropen-1-yl)methanol

Description

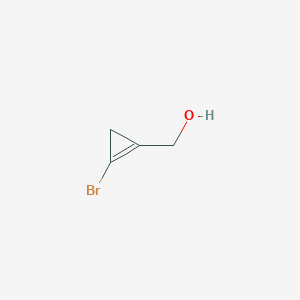

(2-Bromocyclopropen-1-yl)methanol is a cyclopropene derivative characterized by a strained three-membered carbon ring containing one double bond (cyclopropene core), a bromine substituent at the 2-position, and a hydroxymethyl (-CH₂OH) group at the 1-position. Its molecular formula is C₄H₅BrO, with a molecular weight of 165.99 g/mol. The compound’s unique structure confers high reactivity due to the combined effects of ring strain (from the cyclopropene system) and the electron-withdrawing bromine atom, making it a valuable intermediate in synthetic organic chemistry.

Properties

CAS No. |

176167-13-8 |

|---|---|

Molecular Formula |

C4H5BrO |

Molecular Weight |

148.99 g/mol |

IUPAC Name |

(2-bromocyclopropen-1-yl)methanol |

InChI |

InChI=1S/C4H5BrO/c5-4-1-3(4)2-6/h6H,1-2H2 |

InChI Key |

XVLPSEGMXJIPLR-UHFFFAOYSA-N |

SMILES |

C1C(=C1Br)CO |

Canonical SMILES |

C1C(=C1Br)CO |

Synonyms |

1-Cyclopropene-1-methanol,2-bromo-(9CI) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The most robust method for synthesizing brominated cyclopropane derivatives, as detailed in US Patent 20160355452A1, involves a two-step process:

-

Phosphite-Bromine Complex Formation : Triphenylphosphite reacts with bromine in polar aprotic solvents (e.g., DMF, DMSO) at temperatures below 15°C to form a reactive phosphite-bromine intermediate.

-

Alcohol Bromination : Cyclopropenylmethanol is introduced at temperatures below -5°C to minimize exothermic side reactions, yielding (2-Bromocyclopropen-1-yl)methanol with >98% purity.

Critical Parameters :

-

Solvent Polarity : Dimethylformamide (DMF) enhances solubility of the phosphite-bromine complex, enabling homogeneous reaction conditions.

-

Temperature Control : Maintaining the reaction below -5°C suppresses ring-opening side reactions, which generate bromoalkenes.

-

Stoichiometry : A 1:1.3 molar ratio of cyclopropenylmethanol to bromine ensures complete conversion without excess bromine residues.

Example Protocol :

-

Combine triphenylphosphite (1.3 equiv) and DMF (6 volumes) in a nitrogen-flushed reactor.

-

Add bromine (1.3 equiv) dropwise at 10°C, then cool to -10°C.

-

Introduce cyclopropenylmethanol (1 equiv) while maintaining <-5°C.

-

Warm to room temperature, distill, and wash with carbonated water to isolate the product (73–78% yield).

Alternative Bromination Strategies

N-Bromosuccinimide (NBS) in Methanol

A method adapted from dihydropyridine bromination employs NBS in methanol under ambient conditions. While this approach avoids extreme temperatures, it is less effective for cyclopropenylmethanol due to competing allylic bromination and ring-opening:

Procedure :

-

Dissolve cyclopropenylmethanol (5 mmol) in methanol (100 mL).

-

Add NBS (2.08 equiv) in methanol (50 mL) dropwise over 2 hours.

-

Stir at room temperature until completion (TLC monitoring).

Outcome :

-

Yield : <50% due to formation of 3-bromo derivatives and polymeric byproducts.

-

Purity : Requires column chromatography for isolation, reducing scalability.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Triarylphosphite/Bromine | DMF, <-5°C | 73–78% | >98% | Industrial |

| NBS in Methanol | RT, 2 h | <50% | 80–85% | Laboratory |

Key Insights :

-

The phosphite-bromine method achieves higher yields and purity by leveraging low temperatures and homogeneous conditions.

-

NBS-based protocols are operationally simpler but unsuitable for large-scale production due to side reactions.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Cyclopropene’s electron-deficient ring directs electrophilic bromination to the 2-position, but competing pathways arise:

Chemical Reactions Analysis

Types of Reactions: Risedronic acid monohydrate primarily undergoes hydrolysis and complexation reactions. It can form complexes with metal ions such as calcium and strontium, which are used in controlled drug delivery systems .

Common Reagents and Conditions: The hydrolysis of risedronic acid monohydrate is typically carried out under acidic conditions, which facilitate the release of the active drug from its complexed form . The formation of metal complexes involves the use of metal salts such as calcium chloride or strontium chloride in an aqueous medium .

Major Products Formed: The major products formed from the hydrolysis of risedronic acid monohydrate include free risedronic acid and its corresponding metal salts. These products are used in various pharmaceutical formulations for the treatment of bone disorders .

Scientific Research Applications

Synthetic Applications

1.1. Building Block in Organic Synthesis

(2-Bromocyclopropen-1-yl)methanol serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions. For instance, recent studies have demonstrated the use of bromocyclopropanes in synthesizing enantioenriched cyclopropanes via formal substitution with nucleophiles such as alcohols and amines .

Table 1: Synthetic Reactions Involving this compound

Biological Activities

2.1. Antimicrobial Properties

Research has indicated that compounds derived from this compound exhibit significant antimicrobial properties. For example, derivatives have been explored for their efficacy against drug-resistant strains of bacteria and fungi. The structural similarity to known antibiotics suggests potential as a new class of antimicrobial agents .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several brominated cyclopropene derivatives against various pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to existing antibiotics, indicating their potential use in treating infections caused by resistant strains .

Therapeutic Applications

3.1. Potential in Drug Development

The unique structural features of this compound make it a candidate for drug development, particularly in targeting specific biological pathways involved in diseases like tuberculosis and cancer. Its derivatives have been synthesized and tested for inhibitory activity against key enzymes involved in these diseases .

Table 2: Therapeutic Potential of Derivatives

Mechanism of Action

Risedronic acid monohydrate exerts its effects by binding to bone hydroxyapatite and inhibiting the activity of osteoclasts . This binding prevents the resorption of bone, thereby maintaining or increasing bone density. The compound is taken up by osteoclasts through fluid-phase endocytosis, where it disrupts the mevalonate pathway, leading to apoptosis of these cells .

Comparison with Similar Compounds

Key Observations:

- Ring Strain and Reactivity: The cyclopropene core in this compound introduces greater ring strain compared to cyclopropane or cyclopentane derivatives. This strain enhances reactivity, favoring ring-opening or substitution reactions.

- Functional Groups: The hydroxymethyl group distinguishes it from analogs like (1-Bromocyclopentyl)(2-chlorophenyl)-methanone (ketone) or 1-Methylcyclopentanol (secondary alcohol).

- Bromine Position : Bromine’s placement on the cyclopropene ring may facilitate nucleophilic substitution more readily than in cyclopropane or cyclopentane systems due to electronic effects from the conjugated double bond.

Key Observations:

- The synthesis of cyclopropane/cyclopropene derivatives (e.g., (trans-2-Bromo-1-methylcyclopropyl)-methanol) often requires precise temperature control (-60°C) and anhydrous conditions to stabilize reactive intermediates.

- Cyclopentane-based compounds (e.g., 1-Methylcyclopentanol) are synthesized via less stringent industrial processes, reflecting their lower reactivity.

Key Observations:

Key Observations:

- Cyclopropene protons exhibit deshielding in NMR due to ring strain, contrasting with cyclopropane/cyclopentane derivatives.

- Safety protocols for cyclopropene compounds likely emphasize volatility and reactivity, whereas cyclopentanol derivatives prioritize handling irritancy.

Q & A

Q. What are the recommended synthetic routes for (2-bromocyclopropen-1-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclopropenylation followed by bromination and methanol functionalization. Key steps include:

- Cyclopropene Formation : Use cyclopropenone precursors with organometallic reagents (e.g., Grignard) under anhydrous conditions .

- Bromination : Electrophilic bromination (e.g., Br₂ in CCl₄) at the cyclopropene ring, optimized at low temperatures (-20°C) to prevent ring-opening .

- Methanol Functionalization : Nucleophilic substitution (e.g., NaOH in methanol) to introduce the hydroxyl group. Polar solvents like methanol enhance substitution rates but may compete in elimination reactions; control pH to avoid decomposition .

- Yield Optimization : Reaction monitoring via TLC and GC-MS is critical. Yields >60% are achievable with inert atmospheres (N₂/Ar) and slow reagent addition .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Q. What are the stability considerations for this compound during storage and handling?

Methodological Answer:

- Decomposition Pathways : The strained cyclopropene ring is prone to ring-opening under heat (>40°C) or strong bases (e.g., KOtBu), forming alkene byproducts .

- Storage : Store at -20°C under inert gas (argon) in amber vials to prevent photodegradation. Avoid aqueous environments to minimize hydrolysis .

- Handling : Use gloveboxes for air-sensitive steps. Decomposition can be monitored via periodic ¹H NMR over 72 hours; >95% purity is maintainable with strict protocols .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Mechanistic Insights : Bromine acts as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/water (3:1) at 60°C. The cyclopropene ring’s strain enhances oxidative addition rates but may limit substrate scope due to steric hindrance .

- Competing Pathways : Base-mediated elimination (e.g., using NaOMe) competes with coupling; optimize base strength (pH 9–10) to favor cross-coupling over side reactions .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

Q. How can researchers resolve contradictions in reported stability data across studies?

Methodological Answer:

- Contradiction Analysis : Follow iterative data triangulation:

- Variable Isolation : Compare decomposition rates under controlled conditions (e.g., O₂ levels, solvent purity) .

- Reproducibility Tests : Replicate conflicting studies using standardized reagents (e.g., anhydrous methanol from the same supplier) .

- Advanced Analytics : Use LC-MS/MS to detect trace decomposition products (e.g., cyclopropane diols) that may explain discrepancies .

- Meta-Analysis : Apply multivariate regression to published datasets, identifying outliers linked to specific reaction conditions (e.g., high humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.